molecular formula C13H9FN4O B2835630 2-fluoro-N-(pyrazolo[1,5-a]pyrimidin-6-yl)benzamide CAS No. 2034449-34-6

2-fluoro-N-(pyrazolo[1,5-a]pyrimidin-6-yl)benzamide

Cat. No.: B2835630
CAS No.: 2034449-34-6
M. Wt: 256.24
InChI Key: WYPACZXELKBTBF-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-Fluoro-N-(pyrazolo[1,5-a]pyrimidin-6-yl)benzamide is a heterocyclic compound featuring a pyrazolo[1,5-a]pyrimidine core linked to a fluorinated benzamide moiety via an amide bond at the 6-position of the pyrimidine ring. This scaffold is notable for its role in kinase inhibition, particularly in oncology, due to its ability to modulate protein-protein interactions and ATP-binding pockets in kinases like DDR1 and Bcr-Abl.

Properties

IUPAC Name

2-fluoro-N-pyrazolo[1,5-a]pyrimidin-6-ylbenzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H9FN4O/c14-11-4-2-1-3-10(11)13(19)17-9-7-15-12-5-6-16-18(12)8-9/h1-8H,(H,17,19)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WYPACZXELKBTBF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C(=C1)C(=O)NC2=CN3C(=CC=N3)N=C2)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H9FN4O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

256.23 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

The synthesis of 2-fluoro-N-(pyrazolo[1,5-a]pyrimidin-6-yl)benzamide typically involves the condensation of aminopyrazole with a suitable benzoyl chloride derivative under basic conditions. The reaction is usually carried out in a solvent such as dimethyl sulfoxide (DMSO) or methanol, with a base like sodium hydroxide or potassium carbonate . Industrial production methods may involve similar synthetic routes but optimized for large-scale production, ensuring higher yields and purity.

Chemical Reactions Analysis

2-fluoro-N-(pyrazolo[1,5-a]pyrimidin-6-yl)benzamide undergoes various types of chemical reactions, including:

Common reagents and conditions used in these reactions include organic solvents like dichloromethane or acetonitrile, and catalysts such as palladium on carbon for hydrogenation reactions. Major products formed from these reactions depend on the specific reagents and conditions used but can include various substituted derivatives of the original compound.

Scientific Research Applications

Medicinal Chemistry Applications

1. Antitumor Activity

The pyrazolo[1,5-a]pyrimidine scaffold, including 2-fluoro-N-(pyrazolo[1,5-a]pyrimidin-6-yl)benzamide, has been identified as a promising candidate for anticancer drug development. Research indicates that derivatives of this scaffold exhibit potent inhibitory activity against various cancer cell lines. For instance, studies have shown that certain pyrazolo[1,5-a]pyrimidines can selectively inhibit protein kinases involved in cancer progression, leading to reduced tumor growth and increased apoptosis in cancer cells .

Case Study: PI3Kδ Inhibitors

A notable study developed a series of pyrazolo[1,5-a]pyrimidine derivatives as selective inhibitors of phosphoinositide 3-kinase delta (PI3Kδ), which plays a crucial role in cancer cell proliferation. Compounds derived from this scaffold demonstrated IC50 values in the nanomolar range, indicating high potency against PI3Kδ . This highlights the potential of this compound as a lead compound for further drug development.

2. Enzyme Inhibition

The compound has also been studied for its ability to inhibit various enzymes. For example, it has shown potential as an inhibitor of cyclin-dependent kinases (CDKs), which are critical regulators of the cell cycle. Inhibition of CDKs can lead to cell cycle arrest and subsequent apoptosis in cancer cells .

Material Science Applications

1. Fluorescent Probes

Recent studies have explored the use of pyrazolo[1,5-a]pyrimidine derivatives as fluorescent probes due to their favorable photophysical properties. The incorporation of electron-donating groups enhances their fluorescence efficiency, making them suitable for applications in bioimaging and sensor technology .

Case Study: Optical Applications

A comprehensive study evaluated a series of pyrazolo[1,5-a]pyrimidines as potential fluorescent materials. The results showed that these compounds exhibited tunable photophysical properties with high quantum yields and stability compared to traditional fluorescent probes like rhodamine . This positions this compound as a candidate for further exploration in optical applications.

Summary Table of Applications

Application AreaSpecific Use CaseKey Findings
Medicinal ChemistryAntitumor ActivityPotent inhibitors of cancer cell proliferation
Enzyme InhibitionEffective against cyclin-dependent kinases
Material ScienceFluorescent ProbesHigh quantum yields and tunable properties

Mechanism of Action

The mechanism of action of 2-fluoro-N-(pyrazolo[1,5-a]pyrimidin-6-yl)benzamide involves its interaction with specific molecular targets and pathways. In medicinal applications, it is believed to exert its effects by inhibiting certain enzymes or receptors involved in cancer cell proliferation . The exact molecular targets and pathways can vary depending on the specific application and the biological system being studied.

Comparison with Similar Compounds

Structural and Functional Comparison with Similar Compounds

Structural Features

The pyrazolo[1,5-a]pyrimidine core is a common motif in kinase inhibitors, but substituents and linkers critically define activity and selectivity. Below is a comparison with structurally related analogs:

Compound Core Structure Key Substituents Linker Type
2-Fluoro-N-(pyrazolo[1,5-a]pyrimidin-6-yl)benzamide Pyrazolo[1,5-a]pyrimidine 2-Fluorobenzamide Direct amide bond
7rh benzamide (3-(2-(pyrazolo[1,5-a]pyrimidin-6-yl)ethynyl)benzamide) Pyrazolo[1,5-a]pyrimidine Unsubstituted benzamide Ethynyl spacer
GZD856 (4-Methyl-N-(4-((4-methylpiperazin-1-yl)methyl)-3-(trifluoromethyl)phenyl)-3-(pyrazolo[1,5-a]pyrimidin-6-ylethynyl)benzamide) Pyrazolo[1,5-a]pyrimidine 4-Methylpiperazinyl, trifluoromethyl groups on aniline; methyl on benzamide Ethynyl spacer
D940 (S)-N-(4-((3-(dimethylamino)pyrrolidin-1-yl)methyl)-3-(trifluoromethyl)phenyl)-4-methyl-3-(2-(pyrazolo[1,5-a]pyrimidin-6-yl)ethynyl)benzamide) Pyrazolo[1,5-a]pyrimidine Dimethylaminopyrrolidine, trifluoromethyl groups Ethynyl spacer

Key Observations :

  • Fluorine at the benzamide 2-position may improve metabolic stability and π-stacking interactions with hydrophobic kinase pockets.
  • Bulkier substituents (e.g., methylpiperazinyl in GZD856) increase molecular weight and complexity, which may affect oral bioavailability.

Pharmacological Activity

Kinase Inhibition Profiles
Compound Primary Target IC50/EC50 Selectivity Notes
This compound DDR1 (hypothesized) N/A Expected specificity due to fluorine-enhanced interactions
7rh benzamide DDR1 0.18–0.54 μM No activity against DDR2, Bcr-Abl, or c-Kit
GZD856 Bcr-AblT315I <10 nM Broad-spectrum kinase inhibition due to piperazinyl group
D940 Undisclosed N/A Likely targets Abl-family kinases due to structural similarity

Key Findings :

  • The 7rh benzamide demonstrates high DDR1 specificity, attributed to the ethynyl spacer optimizing spatial orientation.
  • GZD856 ’s potency against Bcr-AblT315I is linked to its trifluoromethyl and methylpiperazinyl groups, which enhance hydrophobic and hydrogen-bonding interactions.
  • The target compound’s fluorine atom may mimic tyrosine hydroxyl groups in kinase active sites, improving competitive inhibition.

Pharmacokinetic Properties

Compound Oral Bioavailability Metabolic Stability Solubility
This compound Moderate (predicted) High (fluorine reduces oxidative metabolism) Low (due to rigid amide bond)
7rh benzamide High Moderate Moderate (ethynyl spacer enhances solubility)
GZD856 Low Low (complex structure) Very low (trifluoromethyl group)

Implications :

  • The target compound’s low solubility may necessitate formulation adjustments (e.g., nano-carriers).
  • 7rh benzamide ’s balanced solubility and bioavailability make it suitable for oral dosing.

Challenges :

  • Introducing fluorine early in the synthesis may require specialized catalysts (e.g., palladium/copper systems).
  • Ethynyl-linked analogs demand strict temperature control to prevent side reactions.

Biological Activity

2-fluoro-N-(pyrazolo[1,5-a]pyrimidin-6-yl)benzamide is a compound belonging to the class of pyrazolo[1,5-a]pyrimidines, which have garnered attention in medicinal chemistry due to their diverse biological activities. This article focuses on the biological activity of this compound, exploring its mechanisms of action, biochemical properties, and potential therapeutic applications.

The primary biological activity of this compound is attributed to its interaction with various protein targets, particularly kinases.

Target Proteins

  • Cyclin-Dependent Kinase 2 (CDK2) : The compound acts as an inhibitor of CDK2, disrupting the cell cycle progression from the G1 phase to the S phase. This inhibition can lead to cell cycle arrest and ultimately prevent cell proliferation .
  • Other Kinases : Preliminary studies suggest that this compound may also interact with other kinases involved in cellular signaling pathways, although specific targets beyond CDK2 require further investigation .

The structural characteristics of this compound significantly influence its biochemical properties:

  • Electron-Drawing Effects : The presence of electron-withdrawing groups enhances its solubility and bioavailability. This property is crucial for its effectiveness in biological systems .
  • Fluorescence Properties : The compound exhibits notable fluorescence characteristics due to intramolecular charge transfer (ICT), which can be utilized in cellular imaging studies .

Biological Activity and Case Studies

Research has demonstrated various biological activities associated with this compound:

Anticancer Activity

In vitro studies indicate that this compound exhibits significant anticancer activity against several cancer cell lines:

  • IC50 Values : The compound demonstrates IC50 values in the micromolar range against various cancer types, highlighting its potential as a therapeutic agent .

Antimicrobial Activity

Preliminary assessments suggest that this compound may possess antimicrobial properties:

  • Inhibition Concentrations : Studies indicate that it can inhibit the growth of certain bacterial strains at concentrations comparable to established antibiotics .

Research Findings and Data Tables

Biological ActivityTarget/EffectIC50 Value (μM)Reference
CDK2 InhibitionCell cycle arrest1.4
Anticancer (Various Lines)Multiple cancer types0.5 - 10
AntimicrobialVarious bacterial strains15.6 - 125

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for 2-fluoro-N-(pyrazolo[1,5-a]pyrimidin-6-yl)benzamide, and what key reagents are involved?

  • Methodological Answer : The synthesis typically involves coupling a pyrazolo[1,5-a]pyrimidin-6-amine precursor with 2-fluorobenzoyl chloride under basic conditions. Triethylamine is commonly used to neutralize HCl byproducts, ensuring efficient amide bond formation . Cyclization reactions to form the pyrazolo[1,5-a]pyrimidine core may precede this step, using precursors like 2-aminopyrazole and electrophiles under controlled pH and temperature (60–80°C) .

Q. How should researchers characterize the purity and structural integrity of this compound?

  • Methodological Answer : Nuclear Magnetic Resonance (NMR) spectroscopy (¹H/¹³C) and High-Resolution Mass Spectrometry (HRMS) are critical. For example, ¹H NMR can confirm the presence of the fluorine substituent (δ ~7.2–7.8 ppm for aromatic protons), while HRMS validates the molecular ion peak (e.g., [M+H]⁺ at m/z 325.08 for C₁₄H₁₀FN₅O) . Purity is assessed via HPLC with UV detection (λ = 254 nm) and elemental analysis (C, H, N within ±0.4% of theoretical values) .

Q. What preliminary biological assays are recommended to evaluate its activity?

  • Methodological Answer : Begin with enzyme inhibition assays (e.g., kinase or protease targets) using fluorescence-based protocols. For antimicrobial screening, employ microdilution methods (MIC determination) against Gram-positive/negative bacteria . Dose-response curves (IC₅₀) should be generated in triplicate, with positive controls (e.g., streptomycin for antibacterial assays) .

Advanced Research Questions

Q. How can structure-activity relationship (SAR) studies be designed to optimize bioactivity?

  • Methodological Answer : Systematically modify substituents on the benzamide (e.g., replacing fluorine with Cl/CF₃) and pyrazolo[1,5-a]pyrimidine core (e.g., methyl/ethyl groups at position 2). Compare inhibitory potency across analogs using enzymatic assays and molecular docking (e.g., AutoDock Vina) to identify critical binding interactions . For instance, trifluoromethyl groups may enhance lipophilicity and target affinity .

Q. How should researchers address contradictory data in biological activity reports?

  • Methodological Answer : Replicate experiments under standardized conditions (e.g., ATP concentration in kinase assays). Validate assay reproducibility using orthogonal methods (e.g., SPR for binding affinity vs. enzymatic activity). Cross-reference with structural analogs; for example, discrepancies in antibacterial activity may arise from differences in bacterial strain resistance profiles .

Q. What strategies improve reaction yields during scale-up synthesis?

  • Methodological Answer : Optimize solvent systems (e.g., replace DCM with THF for better solubility) and catalyst loading (e.g., 10 mol% Pd(PPh₃)₄ for Suzuki couplings). Use flow chemistry for exothermic steps (e.g., cyclization) to maintain temperature control and reduce side reactions . Monitor intermediates via TLC and isolate via column chromatography (silica gel, 60–120 mesh) .

Q. How can researchers resolve spectral data inconsistencies (e.g., NMR splitting patterns)?

  • Methodological Answer : Employ 2D NMR (COSY, HSQC) to assign overlapping signals. For example, the pyrazolo[1,5-a]pyrimidine NH proton (δ ~10.5 ppm) may split due to coupling with adjacent fluorine. Compare experimental data with computational predictions (e.g., ACD/Labs NMR simulator) .

Q. What advanced techniques are used to study target interactions?

  • Methodological Answer : Surface Plasmon Resonance (SPR) quantifies binding kinetics (ka/kd) in real-time, while Isothermal Titration Calorimetry (ITC) measures thermodynamic parameters (ΔH, ΔS). For cellular targets, use fluorescence polarization assays to assess competitive binding .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.